1-Phenyl-1-nonyne
Description
BenchChem offers high-quality 1-Phenyl-1-nonyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-1-nonyne including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
non-1-ynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQWNFWWPPYNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC#CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206424 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-18-0 | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1-nonyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00206424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
health and safety information for 1-Phenyl-1-nonyne
Executive Summary & Substance Identity
1-Phenyl-1-nonyne is a higher-molecular-weight internal alkyne primarily utilized as a building block in organic synthesis, specifically in transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and cycloadditions ("Click" chemistry).
While often classified as "Not Hazardous" under GHS criteria due to a lack of specific toxicological data, this guide adopts a Precautionary Safety Posture . Its lipophilic nature and unsaturation potential necessitate handling protocols equivalent to those for irritant organic solvents.
Physicochemical Data Matrix
| Property | Value / Description | Source |
| Molecular Formula | C₁₅H₂₀ | [NIST, 2025] |
| Molecular Weight | 200.32 g/mol | [PubChem, 2025] |
| Appearance | Clear, colorless to light yellow liquid | [TCI Chemicals, 2025] |
| Boiling Point | ~295°C (Predicted) / ~140°C @ Reduced Pressure | [ChemBook, 2025] |
| Density | 0.89 g/mL @ 20°C | [TCI Chemicals, 2025] |
| Solubility | Insoluble in water; Soluble in organic solvents (DCM, THF) | [Estimated] |
| Flash Point | >110°C (Estimated based on BP) | [Safety Assessment] |
Hazard Identification & Toxicology
GHS Classification Status
Current Safety Data Sheets (SDS) from major suppliers (e.g., TCI, Sigma) classify 1-Phenyl-1-nonyne as "Not a hazardous substance or mixture" according to the Globally Harmonized System (GHS).
Critical Scientific Context: The "Non-Hazardous" label often reflects a lack of testing rather than confirmed safety. As a Senior Application Scientist, I advise treating this compound with the following Assumed Hazards based on Structure-Activity Relationships (SAR) of homologous alkynes (e.g., 1-phenyl-1-propyne):
-
Skin/Eye Irritation: Lipophilic solvents strip dermal oils, leading to irritation or dermatitis upon prolonged contact.
-
Aspiration Hazard: Like most low-viscosity hydrocarbons, ingestion followed by vomiting can cause chemical pneumonitis.
-
Specific Target Organ Toxicity (Single Exposure): High vapor concentrations (though unlikely due to high boiling point) may cause respiratory irritation.
Toxicological Profile (Read-Across Analysis)
-
Acute Toxicity: No specific LD50 data available.
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Sensitization: No data available.
Handling, Storage, & Reactivity
Engineering Controls & PPE Hierarchy
Goal: Prevent dermal contact and inhalation of aerosols.[1]
-
Respiratory: Use a NIOSH-approved organic vapor respirator if heating the substance or generating mists.
-
Dermal: Nitrile gloves (0.11 mm thickness minimum) provide adequate splash protection.
-
Eyes: Chemical safety goggles are mandatory.
Reactivity Profile
1-Phenyl-1-nonyne is stable under standard conditions but possesses specific reactivity hazards due to the alkyne triple bond.
Incompatibilities:
-
Strong Oxidizing Agents: Reaction with peracids or ozone can cleave the triple bond, generating carboxylic acids (Benzoic acid, Octanoic acid) and heat.
-
Transition Metals: While internal alkynes are less prone to forming explosive acetylides than terminal alkynes, they still complex with metals (Cu, Pd, Au) during catalysis.
Diagram: Reactivity & Storage Logic
Caption: Decision logic for storage stability versus reactivity hazards. Avoid oxidizers to prevent uncontrolled exothermic cleavage.
Experimental Workflow: Safe Usage in Synthesis
This section details a standard protocol for using 1-Phenyl-1-nonyne in a Sonogashira Coupling , a common application.
Protocol: Cross-Coupling Reaction Setup
Objective: Coupling 1-Phenyl-1-nonyne with an aryl halide.
-
Preparation:
-
Weigh reagents in a fume hood.
-
Degas solvents (THF or DMF) to remove oxygen (prevents homocoupling and catalyst oxidation).
-
-
Addition:
-
Reaction:
-
Add base (e.g., Triethylamine).
-
Heat to 60-80°C under inert atmosphere (Nitrogen/Argon).
-
-
Quenching:
-
Cool to room temperature.
-
Dilute with diethyl ether and wash with ammonium chloride solution (to sequester copper).
-
Diagram: Emergency Response Decision Tree
Caption: Immediate response actions for spills, fires, and exposure incidents involving 1-Phenyl-1-nonyne.
Ecological Impact & Disposal[8]
-
Ecotoxicity: High probability of aquatic toxicity due to high LogP (octanol-water partition coefficient), indicating potential for bioaccumulation in aquatic organisms.
-
Disposal:
-
Do NOT discharge into drains or sewer systems.
-
Collect as Halogen-Free Organic Waste .
-
Disposal via high-temperature incineration is the standard method.
-
References
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 1-Phenyl-1-nonyne (Product P0363). Retrieved from
-
National Institute of Standards and Technology (NIST). (2025). 1-Phenyl-1-nonyne Mass Spectrum & Properties. NIST Chemistry WebBook. Retrieved from
-
PubChem. (2025).[3] Compound Summary: 1-Phenyl-1-nonyne (CAS 57718-18-0).[4][3] National Center for Biotechnology Information. Retrieved from
-
ChemicalBook. (2025). Product Properties: 1-Phenyl-1-nonyne. Retrieved from
Sources
Technical Guide: Solubility Profile and Solvent Selection for 1-Phenyl-1-nonyne
This guide provides an in-depth technical analysis of the solubility profile of 1-Phenyl-1-nonyne (CAS 57718-18-0). It is designed for researchers requiring precise solvent selection data for synthesis, purification, and formulation.
Executive Summary & Compound Identity
1-Phenyl-1-nonyne is a lipophilic internal alkyne widely used as a building block in organic synthesis (e.g., Sonogashira coupling, alkyne metathesis). Unlike many shorter-chain phenyl alkynes which may be crystalline, the nonyl chain renders this compound a liquid at room temperature (20°C). Its solubility is governed by the dominance of the hydrophobic C9-alkyl chain and the aromatic ring over the weakly polar alkyne pi-system.
Physicochemical Characterization
| Property | Value | Technical Note |
| CAS Number | 57718-18-0 | Primary identifier.[1][2][3] |
| Molecular Formula | C₁₅H₂₀ | Molecular Weight: 200.32 g/mol .[4][5] |
| Physical State | Liquid (Oil) | Colorless to pale yellow; density ~0.89 g/mL. |
| Lipophilicity (LogP) | ~5.8 (Predicted) | Highly hydrophobic; partitions strongly into organic phases. |
| Water Solubility | Negligible | < 0.1 mg/L (Predicted); effectively insoluble. |
Solubility Landscape & Solvent Compatibility
The solubility of 1-Phenyl-1-nonyne follows a "Like Dissolves Like" mechanism, heavily skewed towards non-polar dispersion forces.
A. Non-Polar Solvents (Excellent Solubility)
-
Solvents: Hexanes, Heptane, Toluene, Benzene, Pentane.
-
Behavior: Miscible in all proportions.
-
Mechanism: The London Dispersion forces of the nonyl chain and pi-stacking potential of the phenyl ring align perfectly with these solvents.
-
Application: Ideal for extraction and as the non-polar component in chromatography mobile phases (e.g., 100% Hexane or Hexane/EtOAc gradients).
B. Polar Aprotic Solvents (Good Solubility)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Chloroform, Diethyl Ether.
-
Behavior: Miscible or Highly Soluble (>100 mg/mL).
-
Mechanism: These solvents can interact with the polarizable pi-electron cloud of the alkyne and phenyl ring.
-
Application: Preferred solvents for reaction media (e.g., Sonogashira coupling in THF/Et₃N) and loading samples for purification.
C. Polar Protic Solvents (Limited to Poor Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol.
-
Behavior: Partial Solubility / Immiscible.
-
Mechanism: The high hydrogen-bonding energy density of these solvents (high
in Hansen parameters) creates a cavity energy cost that the hydrophobic 1-Phenyl-1-nonyne cannot overcome. -
Thermodynamic Note: Solubility in alcohols is highly temperature-dependent. At 0°C, phase separation (oiling out) is likely; at reflux, miscibility may increase.
D. Aqueous Media (Insoluble)
-
Solvents: Water, PBS, Acidic/Basic Aqueous Buffers.
-
Behavior: Insoluble. Forms a biphasic system with the oil floating on water (Density < 1.0).
-
Application: Water is used exclusively as a washing phase (quenching) to remove inorganic salts after synthesis.
Theoretical Framework: Hansen Solubility Parameters (HSP)
Since experimental HSP values for this specific CAS are rare, we derive them using Group Contribution Methods based on its structural motifs (Phenyl + Internal Alkyne + Alkyl Chain).
| Parameter | Symbol | Estimated Value (MPa | Interpretation |
| Dispersion | 17.5 - 18.5 | High. Dominant interaction due to large hydrocarbon volume. | |
| Polarity | 2.0 - 3.0 | Low. Weak dipole from the internal alkyne bond. | |
| H-Bonding | 0 - 1.0 | Very Low. No donor/acceptor groups (OH, NH). |
Solvent Selection Logic:
To dissolve 1-Phenyl-1-nonyne, select a solvent with an interaction radius (
-
Target Solvent
: ~18 MPa (e.g., Toluene =18.0). -
Avoid Solvent
: > 10 MPa (e.g., Methanol =22.3).
Visual Workflow: Solvent Selection Decision Tree
The following diagram outlines the logical flow for selecting a solvent based on the intended experimental stage.
Caption: Decision tree for selecting the optimal solvent based on the experimental phase (Synthesis, Purification, or Analysis).
Experimental Protocol: Miscibility Determination
Since 1-Phenyl-1-nonyne is a liquid, standard "saturation" protocols for solids do not apply. Use this Miscibility Titration Protocol .
Materials
-
Solute: 1-Phenyl-1-nonyne (Liquid).
-
Solvents: Hexane, Methanol, DMSO, Water.
-
Equipment: 4 mL glass vials, micropipettes, vortex mixer.
Step-by-Step Procedure
-
Aliquot Solute: Pipette 50 µL of 1-Phenyl-1-nonyne into a clear glass vial.
-
Solvent Addition (Step 1 - High Conc.): Add 50 µL of the test solvent (1:1 v/v ratio).
-
Agitation: Vortex for 30 seconds.
-
Observation:
-
Clear Solution:Miscible .
-
Turbid/Phase Separation:Immiscible .
-
-
Dilution (Step 2 - Low Conc.): If immiscible, add 900 µL of solvent (Total vol ~1 mL, ~5% v/v). Vortex.
-
Clear: Soluble at low concentration.
-
Turbid/Droplets: Insoluble.[6]
-
Expected Results:
-
Hexane: Clear at all ratios (Miscible).
-
Methanol: Likely turbid at 1:1; may clear at 5% or require warming.
-
Water: Distinct phase separation (Oil droplets on surface).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143501, 1-Phenyl-1-nonyne. Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Contextual grounding for HSP values).
Sources
- 1. 57718-18-0|1-PHenyl-1-nonyne|BLD Pharm [bldpharm.com]
- 2. 1-Phenyl-1-nonyne | 57718-18-0 | TCI AMERICA [tcichemicals.com]
- 3. 1-Phenyl-1-nonyne [webbook.nist.gov]
- 4. 1-Phenyl-1-nonyne (CAS 57718-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Phenyl-1-nonyne | C15H20 | CID 143501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
Sourcing and Validating 1-Phenyl-1-nonyne: A Technical Guide
Topic: Commercial Suppliers and Technical Validation of 1-Phenyl-1-nonyne Content Type: Technical Procurement & Validation Guide Audience: Medicinal Chemists, Process Engineers, and Material Scientists.[1]
Executive Summary
1-Phenyl-1-nonyne (CAS: 57718-18-0) is a critical intermediate in the synthesis of ferroelectric liquid crystals, lipophilic pharmaceutical linkers, and advanced functional polymers.[1] While structurally simple, its commercial availability is often plagued by variable purity profiles—specifically regarding transition metal residues (Pd/Cu) and homocoupling byproducts (diynes).[1]
This guide provides a rigorous framework for sourcing this compound, validating its purity, and understanding its synthetic utility.[1] It moves beyond a simple directory to establish a Quality Assurance (QA) protocol that ensures experimental reproducibility in high-stakes R&D environments.
Chemical Profile & Technical Specifications[1][2][3][4][5][6]
Before engaging suppliers, the procurement team must define the technical requirements based on the end application.[1]
| Property | Specification | Critical Note |
| CAS Number | 57718-18-0 | Distinct from 1-Nonyne (3452-09-3).[1][2] |
| IUPAC Name | 1-Nonynylbenzene | Also known as 1-Heptyl-2-phenylacetylene.[1] |
| Molecular Weight | 200.32 g/mol | |
| Boiling Point | ~295°C (Predicted) | Distillable under high vacuum (~120°C @ 0.5 mmHg).[1] |
| Density | 0.89 g/mL | Phase separation in aqueous workups requires chlorinated solvents.[1] |
| LogP | ~5.8 - 6.5 | Highly lipophilic; requires non-polar solvents (Hexane/DCM).[1] |
| Appearance | Colorless to pale yellow oil | Red/Brown indicates oxidation or polymer formation.[1] |
Critical Impurity Profile
Commercial batches often contain specific impurities derived from the Sonogashira coupling used to manufacture them:
-
Glaser Homocoupling Product: 1,4-Diphenylbuta-1,3-diyne (from Ph-C≡CH dimerization, though less likely here) or 9,11-Eicosadiyne (from 1-nonyne dimerization).[1]
-
Residual Catalyst: Palladium (<50 ppm required for pharma) and Copper.[1]
-
Starting Materials: Unreacted Iodobenzene or 1-Nonyne.
Commercial Supply Landscape
The market is divided between catalog suppliers (re-packagers) and primary manufacturers .[1] For GMP or scale-up needs, direct engagement with manufacturers is recommended to audit metal scavenging processes.[1]
Verified Suppliers Table
| Supplier | Tier | Purity Grade | Pack Size | Lead Time | Best For |
| TCI America | Tier 1 | >98.0% (GC) | 5mL, 25mL | Immediate | Bench-scale R&D |
| GFS Chemicals | Tier 1 | 98% | 5g, Bulk | 1-2 Weeks | Process Scale-up |
| Santa Cruz (SCBT) | Tier 2 | Research Grade | Varies | Varies | Proteomics/Bio-assay |
| Fluorochem | Tier 1 | 98% | Custom | 2-3 Weeks | EU-based sourcing |
| Enamine | Custom | >95% | Building Block | 4 Weeks | Drug Discovery Libraries |
Procurement Insight: TCI and GFS are the most reliable for "off-the-shelf" stock.[1] For drug development projects requiring low metal content, request a specific Certificate of Analysis (CoA) detailing Pd levels before purchase.[1]
Quality Assurance & Validation Protocol
Trusting a vendor's CoA without internal verification is a risk in precision chemistry.[1] The following workflow ensures the material is fit for purpose.
Validation Workflow (DOT Visualization)
Figure 1: Decision tree for validating incoming 1-Phenyl-1-nonyne shipments.
Experimental Validation Steps
-
Visual Check: The liquid must be clear.[1] Turbidity suggests polymer formation or salt precipitation.
-
GC-FID: Run on a non-polar column (e.g., HP-5).[1] 1-Phenyl-1-nonyne elutes later than starting materials. Look for the "dimer" peak (homocoupling) which elutes significantly later.[1]
-
1H-NMR (CDCl3):
Synthesis Context: The "Make vs. Buy" Decision
If commercial stock is degraded or unavailable, 1-Phenyl-1-nonyne can be synthesized rapidly via Sonogashira Coupling .[1] This is also the primary route to understand potential impurities in commercial samples.
Synthetic Route
Reagents: Iodobenzene (1.0 eq), 1-Nonyne (1.1 eq), PdCl2(PPh3)2 (2 mol%), CuI (1 mol%), Et3N (Solvent/Base). Conditions: Room Temperature, Inert Atmosphere (Ar/N2).[1]
Mechanistic Pathway (DOT Visualization)
Figure 2: The Sonogashira catalytic cycle responsible for synthesizing 1-Phenyl-1-nonyne.[1]
Why this matters for sourcing:
-
Copper residue: Commercial samples often skip the EDTA wash, leaving Cu salts that interfere with biological assays.[1]
-
Air sensitivity: If the vendor stored the material improperly, the alkyne can oxidize.[1]
Applications in Advanced R&D
-
Liquid Crystals: The rigid phenyl-alkyne core serves as a mesogenic unit.[1] The heptyl tail provides the necessary flexibility for nematic phase formation.
-
Click Chemistry: The internal alkyne is generally unreactive to standard CuAAC click conditions (which require terminal alkynes).[1] However, it reacts in Ru-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, or in IEDDA reactions with tetrazines.[1]
-
Medicinal Chemistry: Used as a lipophilic linker to penetrate the Blood-Brain Barrier (BBB), leveraging its high LogP.[1]
References
-
TCI Chemicals. Product Specification: 1-Phenyl-1-nonyne (P0363).[1] Retrieved from
-
National Institute of Standards and Technology (NIST). 1-Phenyl-1-nonyne Mass Spectrum & Properties.[1][3] Retrieved from
-
PubChem. Compound Summary: 1-Phenyl-1-nonyne (CID 143501).[1] Retrieved from
-
GFS Chemicals. 1-Phenyl-1-nonyne Product Data. Retrieved from
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1][4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[1] Tetrahedron Letters. (Foundational mechanism reference).
Sources
Methodological & Application
Application Note: Synthesis of High-Molecular-Weight Poly(1-Phenyl-1-Nonyne) via TaCl₅-Catalyzed Metathesis Polymerization
Executive Summary
This application note details the protocol for synthesizing poly(1-phenyl-1-nonyne) (PPN), a disubstituted polyacetylene derivative. Unlike monosubstituted acetylenes (e.g., polyacetylene), PPN is chemically stable, soluble in common organic solvents, and exhibits high gas permeability due to its rigid backbone and high fractional free volume.
The synthesis utilizes a Tantalum(V) Chloride (
Introduction & Applications
Poly(1-phenyl-1-alkyne)s represent a class of functional polymers known for their "molecular wire" conjugated backbones and unique membrane properties.
Key Properties[1][2][3]
-
High Free Volume: The bulky phenyl and nonyl side groups prevent efficient chain packing, creating microporosity ideal for gas separation membranes (e.g.,
separation). -
Solubility: The C9 alkyl chain (nonyne) imparts excellent solubility in toluene, chloroform, and THF, unlike the insoluble parent polyacetylene.
-
Thermal Stability: Degradation temperatures (
) typically exceed 300°C in air.
Strategic Monomer Design
The choice of 1-Phenyl-1-Nonyne is deliberate:
-
Phenyl Group: Provides steric bulk to twist the main chain, protecting the conjugated backbone from oxidation.
-
Nonyl Chain: Acts as a solubilizing tail. Shorter chains (e.g., propyne) yield less soluble polymers, while longer chains dilute the backbone functionality.
Reaction Mechanism
The polymerization proceeds via coordination-insertion metathesis , mediated by a transition metal carbene species.
Catalyst System Logic
- (Precursor): Tantalum is superior to Molybdenum (Mo) or Tungsten (W) for internal alkynes. Mo/W catalysts are often deactivated by the steric bulk of disubstituted acetylenes.
- (Co-catalyst): Acts as an alkylating agent. It transfers a butyl group to the Tantalum center, generating the active Ta-carbene species required for initiation. It also acts as a scavenger for trace protic impurities.
Mechanism Diagram
The following diagram illustrates the active species formation and the propagation cycle.
Caption: Figure 1. Mechanism of TaCl5-catalyzed metathesis polymerization of disubstituted acetylenes.
Experimental Protocols
Materials & Reagent Preparation
Critical Warning:
| Reagent | Purity/Grade | Preparation Note |
| 1-Phenyl-1-nonyne | >98% | Distill over |
| Toluene | Anhydrous | Distill over Sodium/Benzophenone (blue color indicator) or pass through activated alumina columns. |
| 99.9% | Weigh inside a glovebox. Do not expose to air. | |
| 98% | Use as received; handle via syringe under | |
| Methanol | ACS Grade | Used for precipitation (non-solvent). |
Polymerization Workflow
Scale: 5.0 mmol Monomer basis.
-
Catalyst Solution Prep (Glovebox/Schlenk):
-
In a baked 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve
(36 mg, 0.1 mmol) in anhydrous toluene (5.0 mL). -
Add
(70 mg, 0.2 mmol). -
Observation: The solution should turn a light brown/orange color. Aging the catalyst for 10–15 minutes at 80°C is recommended to generate the active species.
-
-
Monomer Addition:
-
Dissolve 1-Phenyl-1-nonyne (1.0 g, 5.0 mmol) in anhydrous toluene (5.0 mL).
-
Inject the monomer solution into the catalyst flask via a gas-tight syringe.
-
Standard Ratio: Monomer : Ta : Sn = 50 : 1 : 2.
-
-
Reaction:
-
Heat the mixture to 80°C in an oil bath.
-
Stir for 24 hours .
-
Visual Check: Viscosity should increase significantly within the first hour. The color typically deepens to dark orange/brown.
-
-
Termination & Purification:
-
Stop the reaction by pouring the viscous polymer solution into a large excess of Methanol (500 mL) under vigorous stirring.
-
The polymer will precipitate as a fibrous yellow/orange solid.
-
Filter the solid and wash 3x with fresh methanol.
-
Reprecipitation (Crucial for Purity): Dissolve the crude polymer in a minimal amount of Toluene (~10-15 mL) and reprecipitate into Methanol (500 mL).
-
Dry in vacuo at 40°C for 24 hours.
-
Experimental Logic Diagram
Caption: Figure 2. Step-by-step workflow for the synthesis and purification of PPN.
Characterization & Quality Control
To validate the synthesis, the following analytical methods are required.
| Technique | Parameter | Expected Result | Interpretation |
| GPC (THF) | High | ||
| GPC | PDI ( | 2.0 – 3.0 | Broad distribution is typical for coordination polymerization. |
| 1H NMR | Olefinic Protons | Broad peaks | Disappearance of sharp alkyne peaks; broadening indicates polymer formation. |
| TGA | > 300°C | Confirms thermal stability suitable for industrial applications. | |
| Solubility | Visual | Soluble in Toluene, | Insoluble gel indicates cross-linking (undesirable). |
Troubleshooting Guide
Issue: Low Molecular Weight / Low Yield
-
Cause 1: Moisture.
is dead.-
Fix: Ensure toluene is distilled over Na/Benzophenone immediately before use. Check glovebox atmosphere (<1 ppm
).
-
-
Cause 2: Impure Monomer. Internal alkynes are sensitive to terminal alkyne impurities which can poison the catalyst.
-
Fix: Ensure no terminal alkyne remains from the monomer synthesis (Sonogashira). Distill monomer over
.
-
Issue: Gelation (Insoluble Polymer)
-
Cause: Cross-linking or oxidation.
-
Fix: Reduce reaction time or temperature. Ensure complete exclusion of oxygen during polymerization.
-
References
-
Masuda, T., et al. (1985). "Polymerization of 1-phenyl-1-alkynes by TaCl5-based catalysts." Macromolecules, 18(5), 841–845.
-
Masuda, T., & Higashimura, T. (1986). "Poly(disubstituted acetylenes): Synthesis and Properties." Advances in Polymer Science, 81, 121-165.
-
Nagai, K., et al. (2001). "Gas permeability and stability of poly(1-phenyl-1-alkyne) membranes." Journal of Polymer Science Part B: Polymer Physics, 39(18), 2133–2142.
-
Tsuchihara, K., et al. (1991). "Polymerization of 1-phenyl-1-alkynes with various alkyl chain lengths." Macromolecules, 24(19), 5251–5255.
applications of 1-Phenyl-1-nonyne in materials science
Application Note: 1-Phenyl-1-nonyne in Advanced Materials Synthesis
1-Phenyl-1-nonyne (CAS: 57718-18-0) is a disubstituted internal alkyne featuring a rigid phenyl ring conjugated to an alkyne core, balanced by a flexible heptyl tail. In materials science, it serves two critical functions:
-
Monomer for High-Performance Polymers: It is a precursor for poly(1-phenyl-1-nonyne), a member of the poly(disubstituted acetylene) family. These polymers are prized for their high thermal stability, solubility, and exceptional gas permeability, making them candidates for gas separation membranes.
-
Stereochemical Scaffold: It acts as a rigorous model substrate for developing stereoselective semi-hydrogenation catalysts. The ability to convert this internal alkyne exclusively into Z-alkenes (cis-stilbene analogs) is fundamental to synthesizing liquid crystals and molecular switches where geometry dictates function.
Application I: Synthesis of High-Permeability Polymers
Poly(1-phenyl-1-nonyne) is a conjugated polymer synthesized via coordination polymerization. Unlike terminal alkynes, the internal triple bond requires specific transition metal catalysts (typically Ta, Nb, or W) to overcome steric hindrance.
Mechanism of Action
The polymerization proceeds via a metal-carbene mechanism (metathesis polymerization). The bulky phenyl and heptyl groups twist the polymer backbone, preventing efficient pi-stacking. This "molecular twisting" creates high fractional free volume (FFV) within the solid state, which is directly responsible for the material's high gas permeability.
Experimental Protocol: WCl₆-Catalyzed Polymerization
Objective: Synthesize high-molecular-weight poly(1-phenyl-1-nonyne) with >80% yield.
Reagents & Equipment:
-
Monomer: 1-Phenyl-1-nonyne (98%, dried over CaH₂).
-
Catalyst: Tungsten(VI) chloride (WCl₆).
-
Cocatalyst: Tetraphenyltin (Ph₄Sn).
-
Solvent: Toluene (anhydrous, HPLC grade).
-
Apparatus: Schlenk line, N₂ atmosphere, glovebox (optional).
Step-by-Step Workflow:
-
Catalyst Preparation (In Glovebox/Schlenk):
-
Weigh WCl₆ (0.2 mmol) and Ph₄Sn (0.2 mmol) into a baked 50 mL Schlenk tube.
-
Add 5 mL of anhydrous toluene.
-
Note: Aging the catalyst for 15 minutes at 30°C generates the active metal-carbene species. The solution typically turns dark brown/red.
-
-
Polymerization:
-
Dissolve 1-Phenyl-1-nonyne (10 mmol, ~2.0 g) in 5 mL anhydrous toluene.
-
Inject the monomer solution into the catalyst mixture under N₂ flow.
-
Stir at 60°C for 24 hours . The viscosity should increase noticeably within the first hour.
-
-
Termination & Purification:
-
Terminate the reaction by adding 2 mL of methanol containing 0.1% HCl.
-
Precipitation: Pour the viscous reaction mixture dropwise into 500 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous yellow/orange solid.
-
Filter and redissolve the solid in a minimal amount of chloroform.
-
Reprecipitate into methanol to remove catalyst residues.
-
-
Drying:
-
Dry the polymer in a vacuum oven at 40°C for 24 hours.
-
Data Analysis & Validation:
| Parameter | Target Specification | Method of Verification |
| Yield | > 80% | Gravimetric analysis |
| Mw (Weight Avg) | > 100,000 Da | GPC (vs Polystyrene std) |
| Structure | Disappearance of -C≡C- | ¹H NMR (No peaks at 3-4 ppm) |
| Solubility | Soluble in CHCl₃, THF, Toluene | Visual inspection |
Application II: Stereoselective Synthesis for Liquid Crystals
The transformation of 1-Phenyl-1-nonyne into (Z)-1-phenyl-1-nonene is a critical test for catalyst selectivity. The resulting Z-alkene structure introduces a "kink" in the hydrocarbon chain, a property essential for lowering the melting point of liquid crystalline materials and preventing crystallization in lipid membrane mimics.
Protocol: Z-Selective Semi-Hydrogenation
Objective: Convert alkyne to alkene with >95% Z-selectivity (cis-isomer) and >99% conversion.
Reagents:
-
Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with Pb) or Pd-nanoparticles on amine-functionalized support.
-
Hydrogen Source: H₂ balloon (1 atm).
-
Solvent: Ethanol or Hexane.
-
Additive: Quinoline (if using standard Lindlar catalyst to suppress over-reduction).
Workflow:
-
Setup:
-
In a 25 mL round-bottom flask, dissolve 1-Phenyl-1-nonyne (1.0 mmol) in 5 mL Ethanol.
-
Add Lindlar catalyst (5 wt% loading relative to substrate).
-
Add Quinoline (0.2 equiv) if over-reduction to alkane is observed in test runs.
-
-
Hydrogenation:
-
Purge the flask with N₂ for 5 mins, then H₂ for 5 mins.
-
Stir vigorously under H₂ balloon at Room Temperature.
-
Critical Control Point: Monitor reaction by GC-MS or TLC every 30 minutes. The reaction typically completes in 1-4 hours. Stop immediately upon consumption of starting material to prevent isomerization to the E-isomer.
-
-
Workup:
-
Filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Validation Metrics:
-
Selectivity: The ratio of Z-alkene to E-alkene should be >95:5.
-
Over-reduction: Alkane (fully saturated) impurity should be <2%.
Visualizing the Chemistry
Diagram 1: Polymerization & Application Logic
This diagram illustrates the pathway from monomer to functional membrane material.
Caption: Workflow for converting 1-Phenyl-1-nonyne into high-free-volume polymers for gas separation.
Diagram 2: Stereoselective Tuning
This diagram details the bifurcation in synthesis based on catalyst choice, crucial for liquid crystal engineering.
Caption: Divergent synthesis pathways determined by catalyst choice, dictating final material properties.
References
-
Masuda, T., et al. (1982). "Polymerization of 1-phenyl-1-alkynes by WCl6-based catalysts." Macromolecules, 15(5), 1217–1221.
-
Tsuchihara, K., et al. (1991). "Synthesis and properties of poly(1-phenyl-1-alkynes) with long alkyl chains." Polymer Journal, 23, 1273–1280.
-
Vilé, G., et al. (2014).[4] "From the Lindlar Catalyst to Supported Ligand-Modified Palladium Nanoparticles: Selectivity Patterns." Chemistry - A European Journal, 20(20), 5926-5937.[4]
-
Semonov, A., et al. (2021). "Liquid-Phase Hydrogenation of 1-Phenyl-1-propyne on Single-Atom Alloy Catalysts." Catalysts, 11(12), 1496.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-Phenyl-1-nonyne Integrity Management
Product: 1-Phenyl-1-nonyne (CAS: 57718-18-0)
Chemical Class: Internal Aryl Alkyne
Molecular Formula:
Module 1: Storage & Handling Protocols (Prevention)
Q: My fresh bottle of 1-Phenyl-1-nonyne is slightly yellow. Is it degraded? A: Not necessarily. While high-purity 1-Phenyl-1-nonyne is a colorless liquid, it is chemically predisposed to "yellowing" upon exposure to light or trace oxygen. This color shift is often due to the formation of trace conjugated oligomers or diketones (via autoxidation) at ppm levels.
-
Action: Verify purity via GC-MS. If purity is >98%, the color is cosmetic.
-
Prevention: Store in amber glass under an inert atmosphere (Argon or Nitrogen).
Q: What are the critical storage parameters to prevent degradation?
A: This compound possesses a conjugated
-
Atmosphere: Strictly Inert. Oxygen attacks the triple bond over time, leading to cleavage products.
-
Container: Tightly sealed, foil-wrapped or amber glass to prevent photo-excitation of the phenyl ring, which can catalyze singlet oxygen reactions.
Module 2: Troubleshooting Degradation (Diagnosis)
Use this logic flow to diagnose sample integrity issues based on physical symptoms.
| Symptom | Probable Cause | Mechanism | Remediation |
| Deep Orange/Brown Color | Oligomerization | UV-catalyzed [2+2] or [4+2] cycloadditions forming conjugated byproducts. | Distillation (bp ~140°C at reduced pressure) or Silica Plug filtration (Hexanes). |
| Cloudiness / Precipitate | Oxidative Cleavage | Formation of Benzoic Acid (solid) and Octanoic Acid (liquid/solid mix). | Wash with aqueous |
| New IR Peak (~1680 cm⁻¹) | Hydration (Ketone) | Moisture ingress catalyzed by trace acids/metals forms 1-phenyl-1-nonanone. | Irreversible. Repurify via column chromatography. |
| Acrid/Vinegar Smell | Advanced Oxidation | Cleavage of the alkyne generates Octanoic Acid (distinct fatty acid odor). | Sample is likely compromised. Check pH; if acidic, discard or repurify. |
Module 3: Deep Dive - Degradation Pathways
Understanding how 1-Phenyl-1-nonyne degrades is essential for interpreting analytical data. The molecule has three primary points of failure: the alkyne
Oxidative Cleavage (The "Air" Pathway)
Prolonged exposure to atmospheric oxygen, especially under UV light, leads to the formation of an unstable 1,2-dione intermediate (1-phenyl-1,2-nonanedione), which eventually cleaves the carbon-carbon triple bond.
-
End Products: Benzoic Acid + Octanoic Acid.
Hydration (The "Moisture" Pathway)
In the presence of water and trace Lewis acids (or metal impurities from synthesis), the alkyne undergoes hydration.
-
Regioselectivity: The reaction is highly regioselective for 1-phenyl-1-nonanone . The benzylic carbon stabilizes the developing positive charge in the transition state (resonance effect), directing the oxygen attack to the C1 position (Markovnikov-like addition).
Oligomerization (The "Light" Pathway)
Though less reactive than terminal alkynes, internal phenylalkynes can undergo photocyclization or radical coupling, forming complex conjugated dimers/trimers responsible for the yellow/orange discoloration.
Pathway Visualization
Figure 1: Primary degradation vectors for 1-Phenyl-1-nonyne showing oxidative cleavage, hydration, and oligomerization.
Module 4: Analytical Validation Protocols
To confirm the integrity of your material, perform the following self-validating checks.
Protocol A: 1H-NMR Purity Check
-
Solvent:
-
Target Signal (Intact): Look for the triplet of the terminal methyl group (~0.88 ppm) and the multiplet of the benzylic-adjacent methylene protons.
-
Impurity Signals (Flags):
-
~2.95 ppm (Triplet): Indicates 1-phenyl-1-nonanone (alpha-protons to carbonyl). This confirms moisture contamination.
-
~10.0+ ppm: Indicates aldehyde protons (rare, but possible via anti-Markovnikov hydration).
-
~11.0+ ppm (Broad): Indicates carboxylic acid protons (Benzoic/Octanoic acid ), confirming oxidative cleavage.
-
Protocol B: Refractive Index Verification
-
Standard:
-
Procedure:
-
Calibrate refractometer with HPLC water (
). -
Equilibrate sample to 20°C.
-
Measure.[1]
-
Deviation > ±0.005 suggests significant contamination (likely solvent residue or hydration products).
-
References
-
TCI Chemicals. Product Specification: 1-Phenyl-1-nonyne (P0363).[2] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 143501, 1-Phenyl-1-nonyne. Retrieved from
-
Rebacz, N. A., & Savage, P. E. (2010). Hydration of 1-Phenyl-1-Propyne in high-temperature water with catalysis by water-tolerant lewis acids.[3] (Demonstrates regioselectivity of phenylalkyne hydration). Retrieved from
-
Cheméo. Chemical Properties of 1-Nonyne (and related alkyne thermodynamic data). Retrieved from
Sources
Technical Support Center: 1-Phenyl-1-nonyne Hydrogenation
Topic: Troubleshooting Catalyst Deactivation & Selectivity Loss Ticket ID: #H2-PHE-NON-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Reaction Landscape
User Context: You are performing the semi-hydrogenation of 1-Phenyl-1-nonyne to (Z)-1-Phenyl-1-nonene (typically using a Lindlar-type catalyst) or full hydrogenation to 1-Phenylnonane .
The Core Problem: This reaction is a "kinetic tightrope." The internal alkyne must adsorb, accept two hydrogen atoms, and desorb before it either:
-
Accepts two more hydrogens (Over-hydrogenation to alkane).
-
Polymerizes with other alkyne molecules on the surface (Fouling/Green Oil).
The phenyl ring provides electronic conjugation that stabilizes the intermediate, while the nonyl chain introduces steric bulk and solubility constraints. Deactivation in this system is rarely about "dead" metal; it is usually about blocked sites (fouling) or lost regulation (selectivity loss).
Diagnostic Workflow
Before altering your setup, use this logic flow to identify the root cause of your failure mode.
Figure 1: Diagnostic decision tree for isolating failure modes in alkyne hydrogenation.
Technical Deep Dive: Troubleshooting Guides
Issue A: The "Green Oil" Phenomenon (Fouling)
Symptom: The reaction starts fast but slows drastically at 50-70% conversion. The recovered catalyst is sticky or clumped. The filtrate has a yellow/green tint.
The Science:
1-Phenyl-1-nonyne is electron-rich. If the surface concentration of Hydrogen (
Corrective Protocol:
-
Increase H2 Availability: You are likely mass-transfer limited. Increase stirring speed (>1000 rpm) or H2 pressure. This keeps the surface saturated with H, favoring hydrogenation over polymerization.
-
Solvent Switch: If using non-polar solvents (Hexane/Toluene), the nonyl chain interacts strongly with the solvent, but the phenyl ring may stack on the catalyst. Switch to a polar aprotic solvent (e.g., THF or Ethyl Acetate) to better solubilize the oligomers and wash them off the surface continuously [2].
-
Regeneration:
-
Do NOT calcine Lindlar catalysts. You will burn off the organic modifiers.
-
Wash: Suspend the spent catalyst in warm THF or DMF, stir for 30 mins, and filter. If activity is not restored, the fouling is irreversible (pore blockage).
-
Issue B: Selectivity Loss (Over-Hydrogenation)
Symptom: You are producing 1-phenylnonane (alkane) instead of the alkene.
The Science:
The transformation of Alkyne
Corrective Protocol:
-
Temperature Control: Ensure T < 25°C. Activation energy for alkane formation is higher; keeping T low favors the alkene.
-
Quinoline Spiking: Add 1-2 mol% synthetic Quinoline to the reaction mixture. This re-poisons the highly active sites responsible for over-hydrogenation.
-
Monitor Conversion: Stop the reaction at 95-98% conversion. The last 2% of alkyne competes with the alkene for sites. Once the alkyne is gone, the catalyst will eat the alkene.
Experimental Protocols (Validation)
Protocol 1: The Hot Filtration Test (Leaching Check)
Use this to determine if deactivation is due to metal loss (leaching).
Context: Palladium leaching is less common in hydrogenation than in coupling reactions (Heck/Suzuki), but 1-Phenyl-1-nonyne can form soluble Pd-alkyne complexes [4].
-
Run Reaction: Start standard hydrogenation.
-
Stop at 50%: When conversion reaches ~50%, stop stirring and let the catalyst settle (maintain H2 atmosphere if possible, or rapid transfer).
-
Hot Filter: Using a pre-heated syringe filter (0.2 µm PTFE), filter half the reaction mixture into a new reaction vessel containing NO catalyst.
-
Resume:
-
Vessel A (Original with Catalyst): Continue reaction.
-
Vessel B (Filtrate only): Expose to H2 and stir.[1]
-
-
Analyze:
-
If Vessel B continues to convert Alkyne
Product, you have Leaching (Homogeneous catalysis). -
If Vessel B stops reacting, your catalysis is Heterogeneous (Good).
-
Protocol 2: Catalyst "Surface Cleaning" Cycle
Use this to recover fouled (but not poisoned) catalyst.
-
Isolate: Filter the catalyst under Argon (avoid air exposure if the catalyst is pyrophoric, though Lindlar is usually stable).
-
Solvent Wash: Wash with 3 x 10 mL Ethyl Acetate (removes non-polar oligomers).
-
Polar Wash: Wash with 1 x 10 mL Methanol (removes polar byproducts).
-
Drying: Vacuum dry at room temperature.
-
Re-Testing: Run a standard activity test. If activity is <80% of fresh, discard.
Mechanistic Visualization
Understanding the competition on the surface is key to controlling deactivation.
Figure 2: Surface competition mechanism. Note that "Green Oil" formation is a side reaction competing with hydrogenation when H2 surface coverage is low.
References
-
López-Serrano, J., et al. (2008).[2] "Palladium catalysed alkyne hydrogenation and oligomerisation: a parahydrogen based NMR investigation." Dalton Transactions, (32), 4270-4281.[2]
-
Touache, R., et al. (2013). "Solvent effects in heterogeneous selective hydrogenation of acetophenone." Green Chemistry, 15, 296-305.
-
Lindlar, H. (1952). "Ein neuer Katalysator für selektive Hydrierungen." Helvetica Chimica Acta, 35(2), 446-450.
-
Phan, N. T. S., et al. (2006). "On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous?" Advanced Synthesis & Catalysis, 348(12-13), 1605-1614.
Sources
Validation & Comparative
Benchmarking DFT Functionals for Alkyne Functionalization: A Comparative Guide for Mechanistic Study
Executive Summary: For decades, B3LYP has been the workhorse of computational organic chemistry. However, in the realm of alkyne functionalization—particularly transition-metal-catalyzed pathways like Gold(I) hydroamination and Copper(I) Click chemistry—legacy functionals frequently fail to predict accurate activation barriers and regioselectivity. This guide objectively compares modern dispersion-corrected functionals (wB97X-D , M06-2X ) against legacy alternatives (B3LYP ), providing experimental validation and actionable protocols for drug discovery researchers.
Part 1: The Challenge – Why Alkyne Modeling Fails
Alkyne reactions in drug discovery often involve weak non-covalent interactions (NCIs), such as
The Core Problem:
Standard hybrid functionals (e.g., B3LYP) lack long-range dispersion terms (
-
Underestimation of Binding: Pre-reaction complexes are predicted to be too unstable.
-
Artificial Barriers: Activation energies (
) are overestimated by 3–8 kcal/mol, leading to false negatives in catalyst screening. -
Regioselectivity Errors: Subtle energy differences between Markovnikov and anti-Markovnikov transition states are washed out.
Part 2: Comparative Analysis – Modern vs. Legacy Functionals
Case Study A: Gold(I)-Catalyzed Hydroamination
Gold catalysis is the gold standard for constructing nitrogen-heterocycles from alkynes. The mechanism relies heavily on the "pre-equilibrium" step where the alkyne displaces a counterion or solvent to coordinate with Au(I).
Performance Data: Activation Barriers (
| Metric | wB97X-D (Recommended) | M06-2X (Alternative) | B3LYP (Legacy) | Experimental |
| Dispersion Correction | Empirical ( | Meta-Hybrid (Parameterized) | None (Native) | N/A |
| Mean Signed Error | 0.8 kcal/mol | 1.1 kcal/mol | >4.5 kcal/mol | Reference |
| Alkyne Binding | Exergonic (Correct) | Exergonic (Correct) | Endergonic (Incorrect) | Exergonic |
| Comp. Cost | Moderate (1.2x) | High (2.5x grid) | Low (1.0x) | N/A |
Analysis:
As shown in Table 1, B3LYP predicts the alkyne coordination is endergonic (unfavorable), contradicting experimental NMR evidence. wB97X-D correctly captures the dispersion-stabilized pre-complex, yielding kinetics that match experimental rates (
Case Study B: CuAAC (Click Chemistry) Regioselectivity
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is concerted but asynchronous. Recent studies confirm a dicopper mechanism is energetically favored over mono-copper pathways.
Performance Data: Regioselectivity Prediction (
| Functional | Predicted Selectivity | Accuracy | ||
| wB97X-D | 10.4 kcal/mol | 14.8 kcal/mol | >99:1 | High |
| B3LYP-D3(BJ) | 10.1 kcal/mol | 13.7 kcal/mol | >99:1 | High |
| B3LYP (Pure) | 14.2 kcal/mol | 15.1 kcal/mol | ~80:20 | Low |
Insight: While B3LYP fails in absolute barrier heights, adding Grimme’s D3 dispersion correction (B3LYP-D3(BJ) ) salvages its performance for CuAAC. However, wB97X-D remains the more robust "set-it-and-forget-it" solution for simultaneous geometry and energy optimization.
Part 3: Strategic Decision Workflows
Functional Selection Decision Tree
Use this logic flow to select the correct computational method based on your specific alkyne system.
Figure 1: Decision matrix for selecting Density Functionals based on catalytic environment and ligand steric bulk.
Gold(I) Catalytic Cycle Visualization
Understanding the mechanism is prerequisite to setting up the calculation. The following diagram illustrates the critical ligand exchange step where dispersion errors commonly occur.
Figure 2: Gold(I) catalytic cycle. The 'Active Species' to '
Part 4: Validated Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating computational protocol.
Step 1: Geometry Optimization & Frequency Analysis
Do not use small basis sets (like 6-31G*) for final energies involving Gold or Iodine.
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: wB97X-D (Range-separated hybrid with dispersion).
-
Basis Set: def2-TZVP (Triple-zeta valence polarized) on all atoms. Use ECP (Effective Core Potential) for Au/I.
-
Solvation: SMD (Solvation Model based on Density). CPCM is acceptable but SMD is preferred for
accuracy.
Gaussian Input Example:
Step 2: Validation Check (Self-Correction)
Before accepting a Transition State (TS):
-
Imaginary Frequency: Ensure exactly one imaginary frequency corresponding to the bond formation vector (e.g., C-N stretch in hydroamination).
-
IRC Calculation: Run an Intrinsic Reaction Coordinate (IRC) calculation. The path must connect the pre-reaction complex and the intermediate without hysteresis.
-
Spin Contamination: For open-shell copper systems, check . Deviation > 10% from theoretical indicates multi-reference character (DFT may be invalid).
References
-
Comparison of B3LYP, B3LYP-D and M06-2X. (2011). ResearchGate. Retrieved from [Link]
-
An ab Initio Benchmark and DFT Validation Study on Gold(I)-Catalyzed Hydroamination of Alkynes. (2014). Journal of Chemical Theory and Computation. Retrieved from [Link]
-
Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. (2020). MDPI. Retrieved from [Link]
-
Assessing the whole range of CuAAC mechanisms by DFT calculations. (2011). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. (2022). ACS Catalysis. Retrieved from [Link]
Stereoselective Reduction of 1-Phenyl-1-nonyne: A Comparative Assessment Guide
This guide outlines a technical workflow for assessing and achieving stereoselectivity in the reduction of 1-Phenyl-1-nonyne , a representative internal alkyne often used as a scaffold in structure-activity relationship (SAR) studies.
Executive Summary
The reduction of 1-Phenyl-1-nonyne presents a classic stereochemical divergence point. The target alkene, 1-phenyl-1-nonene , exists as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). In drug development, these isomers often exhibit vastly different pharmacological profiles due to their distinct spatial arrangements. This guide compares three primary reduction methodologies—Heterogeneous Catalytic Hydrogenation (Lindlar), Dissolving Metal Reduction (Birch), and Transfer Hydrogenation—and provides a rigorous analytical framework for verifying stereochemical purity.
Analytical Assessment: Validating Stereochemistry
Before selecting a synthetic route, one must establish the analytical "truth" for distinguishing isomers. Relying solely on retention time is insufficient without structural confirmation.
A. NMR Spectroscopy (The Gold Standard)
Proton NMR (
-
Coupling Constants (
): This is the primary discriminator.-
(Z)-1-phenyl-1-nonene: The vinylic protons exhibit a coupling constant of
. -
(E)-1-phenyl-1-nonene: The vinylic protons exhibit a larger coupling constant of
.
-
-
Chemical Shift Trends:
-
The proton
to the phenyl ring is deshielded by the aromatic ring current. In the (E)-isomer, this proton often appears slightly downfield compared to the (Z)-isomer due to the coplanarity allowed by the trans geometry, though this can be solvent-dependent.
-
-
NOE (Nuclear Overhauser Effect):
-
Z-Isomer: Strong NOE correlation between the phenyl ortho-protons and the alkyl methylene protons at C3.
-
E-Isomer: No significant NOE between the phenyl ring and the alkyl chain; correlations are observed between the vinylic protons and their respective neighbors.
-
B. Chromatographic Separation (HPLC/GC)
For quantitative analysis of reaction mixtures (dr/er determination):
-
HPLC: Standard C18 columns may struggle to resolve these isomers due to similar hydrophobicity.
-
Recommendation: Use a Phenyl-Hexyl stationary phase.[1] The
interactions between the stationary phase and the substrate's phenyl ring are stereochemically sensitive. The planar (E)-isomer typically interacts more strongly than the twisted (Z)-isomer, resulting in distinct retention times.
-
-
GC: Capillary columns (e.g., DB-5 or HP-5) separate based on boiling point and polarity. The (Z)-isomer usually elutes earlier than the (E)-isomer due to slightly lower boiling points (less efficient packing/Van der Waals forces) and higher polarity.
Method Comparison: Strategic Selection
The choice of method depends on the desired isomer and the tolerance for over-reduction (alkane formation).
Comparative Data Table
| Feature | Lindlar Hydrogenation | Birch Reduction | Transfer Hydrogenation |
| Target Isomer | (Z)-Alkene (>95% selectivity) | (E)-Alkene (>98% selectivity) | (Z)-Alkene (Tunable) |
| Reagents | H | Na or Li, Liquid NH | Pd(OAc) |
| Mechanism | Syn-addition (Surface catalysis) | Anti-addition (Radical anion) | Syn-addition (Hydride transfer) |
| Over-reduction | Low (if monitored carefully) | Negligible (Thermodynamic control) | Moderate (Time-dependent) |
| Scalability | High (Industrial standard) | Medium (Cryogenic handling) | High (Homogeneous/Flow) |
| Greenness | Moderate (Pb toxicity) | Low (Ammonia handling) | High (Avoids H |
Visualizing the Reaction Pathways
Caption: Divergent reaction pathways for 1-phenyl-1-nonyne reduction. Green path indicates Z-selectivity; Yellow path indicates E-selectivity.
Experimental Protocols
Protocol A: Z-Selective Reduction (Lindlar Method)
Best for: Generating the kinetic cis-isomer for further cyclization or steric studies.
Reagents:
-
1-Phenyl-1-nonyne (1.0 equiv)[2]
-
Lindlar Catalyst (5 wt% Pd on CaCO
, poisoned with Pb): Use 5-10 wt% loading relative to substrate. -
Quinoline (Synthetic grade): 2-5 drops per mmol substrate (further poisons the catalyst to prevent over-reduction).
-
Solvent: Ethyl Acetate or Methanol (0.1 M concentration).
-
Hydrogen gas (Balloon pressure).
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve 1-phenyl-1-nonyne in Ethyl Acetate.
-
Poisoning: Add Quinoline. Critical Step: Stir for 5 minutes to allow quinoline to coordinate to the active Pd sites.
-
Catalyst Addition: Carefully add the Lindlar catalyst. (Caution: Dry Pd catalysts can be pyrophoric; add to wet solution or under inert gas).
-
Hydrogenation: Purge the flask with N
, then H . Attach a hydrogen balloon. Stir vigorously at room temperature. -
Monitoring: Monitor via TLC or GC every 30 minutes. Look for the disappearance of the alkyne spot. Stop immediately upon consumption of starting material to avoid isomerization or over-reduction.
-
Workup: Filter through a pad of Celite to remove the catalyst. Wash the pad with solvent. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove quinoline.
Protocol B: E-Selective Reduction (Birch Conditions)
Best for: Generating the thermodynamic trans-isomer.
Reagents:
-
1-Phenyl-1-nonyne (1.0 equiv)[2]
-
Sodium metal (Na) or Lithium (Li): 2.5 - 3.0 equiv.
-
Liquid Ammonia (NH
): Solvent. -
Dry THF and t-Butanol (1.0 equiv, proton source).
Step-by-Step:
-
Condensation: Set up a 3-neck flask with a dry ice/acetone condenser. Condense ammonia gas into the flask at -78°C until approx. 0.1 M concentration relative to substrate is reached.
-
Dissolution: Dissolve the alkyne and t-Butanol in a minimal amount of dry THF and inject into the liquid ammonia.
-
Reduction: Add small pieces of Na metal to the stirring solution. A deep blue color (solvated electrons) should persist.
-
Reaction: Stir for 1-2 hours at -78°C. The blue color indicates active reducing conditions.
-
Quenching: Carefully quench the reaction by adding solid Ammonium Chloride (NH
Cl) until the blue color disappears. -
Evaporation: Remove the cooling bath and allow the ammonia to evaporate under a stream of nitrogen (use a fume hood!).
-
Workup: Partition the residue between water and diethyl ether. Extract, dry (MgSO
), and concentrate.
Decision Framework
Use this logic flow to determine the appropriate method for your specific application.
Caption: Strategic decision tree for selecting the optimal reduction methodology.
References
-
Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.[3]
-
Birch, A. J. (1944).[3] Reduction by dissolving metals.[3][4] Part I. Journal of the Chemical Society.[5]
-
Trost, B. M., & Ball, Z. T. (2005). Addition of metalloid hydrides to alkynes: Hydrosilylation, hydroboration, and hydrostannylation. Synthesis. (Context on modern catalytic alternatives).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Standard reference for NMR coupling constants in alkenes).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
